2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine
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Overview
Description
2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core linked to pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine typically involves multi-step organic reactions. One common method includes the reaction of 1,4-phenylenebis(methylene) with pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloproteins. Additionally, its ability to participate in hydrogen bonding and π-π interactions allows it to interact with various biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
1,1′-(1,4-Phenylenebis(methylene))bis(1H-pyrazole-3,5-dicarboxylic acid): Similar structure but with carboxylic acid groups.
3,3′-(1,4-Phenylenebis(methylene))bis(1-allyl-1H-imidazol-3-ium): Contains imidazole rings instead of pyridine.
Uniqueness
2,2’-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine is unique due to its combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various research applications .
Properties
CAS No. |
306974-22-1 |
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Molecular Formula |
C24H20N6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[1-[[4-[(3-pyridin-2-ylpyrazol-1-yl)methyl]phenyl]methyl]pyrazol-3-yl]pyridine |
InChI |
InChI=1S/C24H20N6/c1-3-13-25-21(5-1)23-11-15-29(27-23)17-19-7-9-20(10-8-19)18-30-16-12-24(28-30)22-6-2-4-14-26-22/h1-16H,17-18H2 |
InChI Key |
HQSNDROKUOFVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CC3=CC=C(C=C3)CN4C=CC(=N4)C5=CC=CC=N5 |
Origin of Product |
United States |
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